Gallium arsenide

Catalog No.
S589098
CAS No.
1303-00-0
M.F
GaAs
AsGa
M. Wt
144.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium arsenide

CAS Number

1303-00-0

Product Name

Gallium arsenide

IUPAC Name

gallanylidynearsane

Molecular Formula

GaAs
AsGa

Molecular Weight

144.64 g/mol

InChI

InChI=1S/As.Ga

InChI Key

JBRZTFJDHDCESZ-UHFFFAOYSA-N

SMILES

[Ga]#[As]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
<1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid
In water, <1 mg/ml @ 20 °C

Synonyms

GaAs, gallium arsenate, gallium arsenide

Canonical SMILES

[Ga]#[As]

High-Frequency Electronics

  • Microwave and Millimeter-wave Applications: GaAs transistors operate at significantly higher frequencies (> 100 GHz) compared to silicon counterparts, making them ideal for applications like radio frequency communication systems, radar, and high-speed data transmission .
  • Monolithic Microwave Integrated Circuits (MMICs): Due to its ability to integrate multiple electronic components on a single chip, GaAs is crucial for developing MMICs used in satellite communication, radar systems, and wireless communication devices .

Optoelectronics

  • Light-emitting diodes (LEDs) and Laser diodes: GaAs, being a direct bandgap semiconductor, efficiently converts electrical energy into light. This property makes it a vital material for LEDs used in displays, sensors, and illumination, and laser diodes employed in optical communication, medical diagnostics, and material processing .

Solar Cells

  • High-efficiency Solar Cells: GaAs solar cells offer superior efficiency compared to conventional silicon cells, especially in concentrated sunlight conditions. This makes them suitable for applications like space exploration (e.g., rovers, satellites) and high-performance solar panels .

Other Research Applications

  • Substrates for Epitaxial Growth: GaAs serves as a substrate for depositing other III-V semiconductors like indium gallium arsenide (InGaAs) and aluminum gallium arsenide (AlGaAs), enabling research on novel electronic and photonic devices .
  • Radiation-hard Materials: GaAs exhibits superior resistance to radiation damage compared to silicon, making it a valuable material for research in space electronics and high-energy physics experiments .

Gallium arsenide is a binary compound composed of gallium and arsenic, represented by the chemical formula GaAs. It is classified as a III-V direct band gap semiconductor, which means it possesses unique electronic properties that allow it to efficiently emit light and conduct electricity. Gallium arsenide crystallizes in the zinc blende structure, characterized by a tetrahedral coordination of its constituent atoms. This compound exhibits a direct band gap of approximately 1.42 electron volts at room temperature, making it particularly suitable for optoelectronic applications such as laser diodes and light-emitting diodes.

GaAs is considered a toxic material due to the presence of arsenic.

  • Toxicity: Inhalation or ingestion of GaAs dust can cause serious health problems. Proper safety protocols like wearing gloves, respirators, and eye protection are crucial when handling GaAs.
  • Flammability: GaAs is not flammable but can react with strong oxidizing agents.
  • Reactivity: GaAs can react with acids and bases to release toxic arsine gas.
, particularly with acids and in the presence of heat. Notably, when gallium arsenide reacts with concentrated hydrochloric acid, it produces arsine gas, a highly toxic compound. The reaction mechanism involves active sites on the gallium arsenide surface that initiate the formation of arsine gas through the absorption of ions or oxygen from the solution, which can inhibit this reaction under certain conditions .

Other significant reactions include:

  • Oxidation: Gallium arsenide oxidizes in air, leading to degradation of its semiconductor properties. The native oxide formed is a mixture of gallium and arsenic oxides.
  • Hydrolysis: Gallium arsenide reacts with steam and acids to form various gallium salts and arsenic acids .

Gallium arsenide can be synthesized through several methods:

  • Vertical Gradient Freeze Process: This industrial method involves cooling a molten mixture of gallium and arsenic to form single crystals.
  • Bridgman-Stockbarger Technique: In this method, vaporized gallium and arsenic react within a furnace, depositing on a cooler seed crystal.
  • Liquid Encapsulated Czochralski Growth: Used for producing high-purity single crystals with semi-insulating properties.
  • Metal-Organic Chemical Vapor Deposition: Involves reactions between trimethylgallium and arsine to produce thin films.
  • Molecular Beam Epitaxy: A technique where gallium and arsenic are deposited layer by layer onto a substrate to create thin films .

Gallium arsenide is widely used in various applications due to its semiconductor properties:

  • Optoelectronics: Employed in laser diodes, light-emitting diodes, and infrared devices.
  • Solar Cells: Utilized in high-efficiency solar panels due to its superior light absorption capabilities.
  • Microwave Frequency Integrated Circuits: Essential for high-frequency applications such as satellite communications and radar systems.
  • Substrate Material: Acts as a substrate for other III-V semiconductors like indium gallium arsenide .

Studies have focused on the interactions between gallium arsenide and various chemical agents to understand its reactivity and stability under different conditions. For instance, research into the surface chemistry has revealed how adsorbed species can affect its electronic properties and reactivity. Additionally, investigations into passivation techniques have shown that layers such as zinc selenide can enhance the stability of gallium arsenide surfaces against oxidation .

Gallium arsenide shares similarities with other III-V semiconductors but exhibits unique properties that distinguish it from these compounds:

CompoundBand Gap (eV)Crystal StructureMelting Point (°C)Density (g/cm³)
Gallium Arsenide1.42Zinc Blende12405.3176
Indium Phosphide1.34Zinc Blende10704.79
Gallium Nitride3.39Wurtzite>12506.1
Indium Gallium Arsenide1.42 - 1.55Zinc Blende1200~5.7

Gallium arsenide's direct band gap makes it particularly effective for optoelectronic applications compared to other semiconductors like silicon, which has an indirect band gap .

Physical Description

Gallium arsenide appears as dark gray crystals with a metallic greenish-blue sheen or gray powder. Melting point 85.6°F (29.78°C).
Dark gray crystals with a metallic greenish-blue sheen or gray powder.

Color/Form

Cubic crystals, dark gray with metallic sheen
Gray cubic crystals

Density

5.31 at 77 °F (NTP, 1992)
5.3176 @ 25 °C
5.31

Odor

Garlic odor when moistened

Melting Point

2260 °F (NTP, 1992)
1238 °C
2260°F

UNII

27FC46GA44

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

1303-00-0

Wikipedia

Gallium(III) arsenide
Gallium arsenide
Gallium_arsenide

Use Classification

Fire Hazards -> Carcinogens, Reactive - 2nd degree

Methods of Manufacturing

...by passing mixture of hydrogen and arsenic vapor over Ga(III) oxide @ 600 °C: Goldschmidt, Skr Akad Oslo 1926, 8, 34, 100. Simplified procedure: Juza, Schulz, Z Anorg Allgem Chem 275, 65 (1954); Minden, Sylvania Technologist 11, 1, 19(Jan 1958). Vapor phase crystal growth: McAleer et al, J Electrochem Soc 108, 1168 (1961)
Obtained by the reaction of GaCl3 on As2O3 @ 800 °C

General Manufacturing Information

Gallium arsenide (GaAs): ACTIVE
Gallium arsenide single crystals have been grown by the Czochralski technique and by the floating zone method. Extensive twinning occurs.

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

Dates

Modify: 2023-08-15

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